molecular formula C9H8N2O B2418609 3-氨基异喹啉-1(2H)-酮 CAS No. 5597-05-7

3-氨基异喹啉-1(2H)-酮

货号 B2418609
CAS 编号: 5597-05-7
分子量: 160.176
InChI 键: CVOZBLQWQILGIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-aminoisoquinolin-1(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.

科学研究应用

合成和潜在的抗癌应用

研究表明,新型异喹啉-1(2H)-酮,包括 1-氨基异喹啉,显示出作为抗癌化合物的希望。它们的合成方法包括用 (NH4)2CO3 对 3-杂芳基异香豆素进行再环化,从而形成 1-氨基-3-杂芳基异喹啉,已初步评估了它们的抗癌特性 (Konovalenko 等人,2020 年)

解痉活性

研究了 3-氨基异喹啉及其衍生物的解痉活性,揭示了它们在医学上的潜在用途,类似于其他具有异喹啉核的生物活性化合物,例如罂粟碱和 No-Spa (Sereda 等人,1997 年)

创新的合成方法

合成 1-氨基异喹啉衍生物的新策略包括 Rh(III) 催化的 [4 + 2] 环化反应,使用苯胺基甲酸酯作为导向基团,乙烯基碳酸酯作为乙炔的替代物 (Huang 等人,2021 年)。另一种方法,多米诺亲核加成后是分子内环化,被开发用于构建取代的 1-氨基异喹啉,证明了该方案在合成抗肿瘤剂中的实用性 (Adusumalli 等人,2021 年)

作为抗癌剂的评估

一系列 3-(杂芳基/芳基)氨基取代的异喹啉-1(2H)-酮被评估了其抗癌活性。抑制肿瘤细胞生长最有效的化合物是在 3-氨基基团处具有噻唑基或吡唑基取代基的化合物 (Potikha 等人,2021 年)

属性

IUPAC Name

3-amino-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-5-6-3-1-2-4-7(6)9(12)11-8/h1-5H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOZBLQWQILGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-aminoisoquinolin-1(2H)-one

CAS RN

5597-05-7
Record name 3-amino-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What are the primary targets of 3-aminoisoquinolin-1(2H)-one derivatives and what are the downstream effects of this interaction?

A: Research indicates that certain 3-aminoisoquinolin-1(2H)-one derivatives demonstrate potential as anticancer agents by inhibiting the dual-specificity phosphatase Cdc25B. [] While the exact mechanism of action requires further investigation, inhibiting Cdc25B can disrupt cell cycle progression and induce apoptosis in cancer cells. [] Further studies explored the structure-activity relationship of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones against a panel of 60 human cancer cell lines. [] Results identified derivatives with thiazolyl or pyrazolyl substituents at the 3-amino group and an unsubstituted C(4) position on the isoquinoline ring as particularly potent. []

Q2: How does modifying the structure of 3-aminoisoquinolin-1(2H)-one influence its biological activity?

A: Introducing specific substituents significantly impacts the anticancer activity of 3-aminoisoquinolin-1(2H)-one derivatives. For instance, incorporating thiazolyl or pyrazolyl groups at the 3-amino position and leaving the C(4) position of the isoquinoline ring unsubstituted enhances the compound's ability to inhibit tumor cell growth. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the potency and selectivity of these compounds as potential anticancer agents.

Q3: Beyond anticancer activity, are there other applications for 3-aminoisoquinolin-1(2H)-one derivatives in synthetic chemistry?

A: Yes, 3-aminoisoquinolin-1(2H)-one derivatives serve as valuable building blocks in organic synthesis. They participate in annulation reactions, enabling the construction of diverse heterocyclic frameworks like pyrimido(1,2-b)isoquinolines, pyrido(2,3-c)isoquinolines, and pyrrolo(2,3-c)isoquinolines. [] These complex structures hold potential in medicinal chemistry for developing new drugs with various biological activities.

Q4: Can you elaborate on the compound 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (compound 12 in []) and its significance?

A: Compound 12, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, emerged as a lead compound in a study screening for anticancer activity. [] It exhibited potent anti-tumor activity across a broad range of cancer cell lines with promising selectivity. [] This discovery underscores the potential of 3-aminoisoquinolin-1(2H)-one derivatives as a source of novel chemotherapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。